3-N-(2-Fluoroethyl)spiperone

Vue d'ensemble

Description

3-N-(2-Fluoroethyl)spiperone is a chemical compound known for its high affinity for dopamine D2 and serotonin 5-HT2 receptors. This compound is particularly significant in the field of positron emission tomography (PET) imaging, where it is used as a tracer to study receptor densities in the brain .

Méthodes De Préparation

The synthesis of 3-N-(2-Fluoroethyl)spiperone involves the reaction of spiperone with 1,2-fluorotosylethane. The synthetic route typically follows the method adapted from Block et al. (1988). In this process, spiperone (40.0 mg, 0.1 mmol) is reacted with 1,2-fluorotosylethane (22.0 mg, 0.1 mmol) under specific conditions to yield the desired product . Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable pathway for its preparation.

Analyse Des Réactions Chimiques

Radiolabeling with Fluorine-18

The reaction involves condensing spiperone with 2-[18F]-fluoroethyltosylate under phase transfer conditions:

- Reagents : 2-[18F]-fluoroethyltosylate, Kryptofix 2.2.2 (a crown ether to enhance fluorine-18 reactivity).

- Conditions : Alkylation of spiperone’s amide nitrogen at 80–100°C for 1–2 hours .

- Yield : Achieves >90% in-vivo stability after 210 minutes in striatal tissue .

Reaction Mechanisms

The synthesis proceeds via nucleophilic alkylation of the amide nitrogen in spiperone:

- The tosylate group (OTs) in 2-fluoroethyltosylate acts as a leaving group.

- The amide nitrogen attacks the electrophilic carbon, forming a new C–N bond.

- Fluorine substitution enhances binding affinity to target receptors .

Chemical Stability and Pharmacokinetics

- In-vivo stability : >90% of the compound remains intact after 210 minutes in the striatum .

- Pharmacokinetics : Striatum-to-cerebellum ratio comparable to methylspiperone, indicating selective receptor binding .

Comparative Analysis with Spiperone Derivatives

Reaction Conditions and Yields

| Parameter | Value |

|---|---|

| Reaction Temperature | 80–100°C |

| Specific Activity | 35 TBq/mmol |

| In-vivo Stability | >90% after 210 minutes |

| Yield | >70% (non-radioactive synthesis) |

In Vitro Binding Profile

- Dopamine D2 receptors : Ki = 250 pM .

- Serotonin 5-HT2 receptors : High affinity (Ki < 10 nM) .

- Off-target binding : Low affinity for α1-adrenergic receptors .

Radiolabeling Efficiency

- Fluorine-18 incorporation : Achieved via nucleophilic substitution with 2-[18F]-fluoroethyltosylate .

- Purification : Reverse-phase chromatography to isolate the radiolabeled product .

Pharmacological Implications

The compound’s dual targeting of D2 and 5-HT2 receptors makes it valuable for studying neurodegenerative disorders like schizophrenia and Parkinson’s disease .

Applications De Recherche Scientifique

Neuroimaging Applications

FESP is primarily utilized as a radiotracer in positron emission tomography (PET) studies to visualize and quantify dopamine D2 receptor activity in vivo.

Synthesis and Properties

FESP is synthesized through a process involving the condensation of spiperone with 2-[18F]-fluoroethyltosylate, yielding a high specific activity ligand suitable for PET imaging. The compound exhibits remarkable stability in vivo, with over 90% retention in the brain after 210 minutes, indicating its potential for long-duration imaging studies .

Binding Affinity

FESP has shown high binding affinity for dopamine D2 receptors, comparable to that of its parent compound spiperone. Studies indicate that both compounds exhibit similar pharmacological profiles across various receptor sites in rodent brains, making FESP a reliable tool for interpreting PET data related to dopamine receptor dynamics .

Clinical Research Applications

FESP's ability to bind selectively to D2 receptors makes it valuable in clinical research settings, particularly for conditions associated with dopaminergic dysfunction.

Parkinson's Disease and Schizophrenia

Research utilizing FESP has been instrumental in understanding the pathophysiology of Parkinson's disease and schizophrenia. By quantifying D2 receptor availability, clinicians can assess disease progression and treatment efficacy. For instance, PET imaging with FESP has been used to evaluate changes in D2 receptor density in patients undergoing antipsychotic therapy .

Drug Development

FESP serves as a critical tool in the development of new pharmacological agents targeting dopaminergic systems. Its use in preclinical studies allows researchers to screen potential drugs for their effects on D2 receptor binding and activity, facilitating the discovery of novel therapeutics for psychiatric disorders .

Comparative Studies

Comparative studies involving FESP have provided insights into the pharmacokinetics and receptor binding profiles of various N-fluoroalkylspiperones. These studies highlight FESP's superior potency as a D2 receptor ligand compared to its analogs, underscoring its significance in both research and clinical applications .

Data Summary Table

Mécanisme D'action

The mechanism of action of 3-N-(2-Fluoroethyl)spiperone involves its binding to dopamine D2 and serotonin 5-HT2 receptors. By acting as an antagonist at these receptor sites, it inhibits the action of endogenous neurotransmitters, thereby modulating neurotransmission . This compound’s high affinity for these receptors makes it an effective tool for studying receptor function and distribution in the brain . The molecular targets involved include the dopamine D2 and serotonin 5-HT2 receptors, which play crucial roles in various neuropsychiatric conditions .

Comparaison Avec Des Composés Similaires

3-N-(2-Fluoroethyl)spiperone is similar to other spiperone analogs, such as spiperone itself and other fluorinated derivatives. its unique feature is the presence of the fluoroethyl group, which enhances its binding affinity and specificity for dopamine D2 and serotonin 5-HT2 receptors . This makes it particularly valuable for PET imaging studies. Similar compounds include spiperone, 3-N-(2-[18F]fluoroethyl)spiperone, and other fluorinated spiperone derivatives .

Activité Biologique

3-N-(2-Fluoroethyl)spiperone, commonly referred to as FESP, is a derivative of spiperone, a well-known pharmacological agent. This compound has garnered interest due to its significant biological activity, particularly in the context of neuropharmacology. This article delves into the biological activity of FESP, highlighting its receptor interactions, pharmacokinetics, and implications for research and clinical applications.

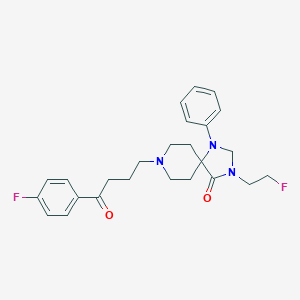

Chemical Structure and Properties

FESP is characterized by the addition of a fluoroethyl group to the spiperone structure. Its molecular formula is , with a molecular weight of approximately 395.47 g/mol. The introduction of the fluoroethyl group enhances its binding affinity to specific neurotransmitter receptors, making it a valuable tool in neuropharmacological studies.

Receptor Binding Affinity

FESP exhibits a high affinity for several key neurotransmitter receptors:

- Dopamine D2 Receptors : FESP shows significant binding affinity for D2 receptors, which are crucial in the modulation of dopaminergic signaling. This property is essential for understanding its potential therapeutic effects in disorders such as schizophrenia and Parkinson's disease.

- Serotonin Receptors : The compound also interacts with serotonin receptors, specifically 5-HT2A and 5-HT1A. These interactions are important for its role in mood regulation and anxiety disorders.

The binding profiles of FESP have been compared to those of spiperone, revealing that both compounds share similar affinities across various receptor sites. However, FESP's unique structure may confer advantages in terms of selectivity and potency .

Pharmacokinetics

Research indicates that FESP possesses favorable pharmacokinetic properties:

- In Vivo Stability : Studies have shown that FESP maintains over 90% stability in vivo within the striatum after administration . This stability is crucial for ensuring effective receptor binding and minimizing degradation during therapeutic use.

- Tissue Distribution : Positron emission tomography (PET) studies conducted in animal models demonstrate that FESP exhibits regio-selective uptake in the striatum, suggesting targeted delivery to areas implicated in dopaminergic function .

Case Studies and Research Findings

Several studies have explored the biological activity of FESP:

- Binding Studies : A comparative analysis of binding affinities revealed that FESP has a high affinity for dopamine D2 and serotonin S2 receptors while showing negligible binding to alpha-1 adrenergic receptors. This suggests that FESP's pharmacological effects may be primarily mediated through dopaminergic and serotonergic pathways .

- Neuroimaging Applications : The use of FESP as a PET ligand has been investigated due to its ability to visualize dopamine receptor availability in vivo. This application holds promise for advancing our understanding of neuropsychiatric disorders by providing insights into receptor dynamics .

- Therapeutic Potential : Given its receptor profile, FESP is being studied for potential therapeutic applications in treating conditions such as schizophrenia, depression, and other mood disorders. Its ability to selectively target specific receptors may lead to improved efficacy with fewer side effects compared to traditional antipsychotics .

Comparative Analysis with Spiperone

| Property | This compound (FESP) | Spiperone |

|---|---|---|

| Molecular Weight | 395.47 g/mol | 395.47 g/mol |

| D2 Receptor Affinity | High | High |

| 5-HT1A Receptor Affinity | Moderate | Moderate |

| 5-HT2A Receptor Affinity | High | High |

| Stability in Vivo | >90% after 210 min | N/A |

| Clinical Applications | Potential for neuropsychiatric disorders | Established antipsychotic |

Propriétés

IUPAC Name |

3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29F2N3O2/c26-14-18-29-19-30(22-5-2-1-3-6-22)25(24(29)32)12-16-28(17-13-25)15-4-7-23(31)20-8-10-21(27)11-9-20/h1-3,5-6,8-11H,4,7,12-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNARAEXGMVEFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCF)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147523 | |

| Record name | 3-N-(2-Fluoroethyl)spiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106114-42-5 | |

| Record name | 3-N-(2-Fluoroethyl)spiperone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106114425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-N-(2-Fluoroethyl)spiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FESP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBL40PW9PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.